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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and preclinical development of PF-04822163, a potent and selective inhibitor of
phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction

PF-04822163 is a novel, central nervous system (CNS)-penetrant small molecule that
selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-
dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the
second messengers cyclic adenosine monophosphate (CAMP) and cyclic guanosine
monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions
associated with motor control, learning, and memory, making it a promising therapeutic target
for neurological and psychiatric disorders.[2] The discovery of PF-04822163 represents a
significant advancement in the development of selective probes to investigate the therapeutic
potential of PDE1B inhibition.

Discovery and Synthesis

The discovery of PF-04822163 was the result of a focused drug discovery program aimed at
identifying potent and selective CNS-penetrable PDEL inhibitors. The development process
involved high-throughput screening, structure-based design, and targeted synthetic chemistry.
The chemical structure of PF-04822163 is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-
dimethoxyquinazoline.
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ion: Physicochemical :

Property Value
Molecular Formula C19H17CIN202
Molecular Weight 340.81 g/mol
CAS Number 1354745-78-9

Experimental Protocols: Synthesis of PF-04822163

The synthesis of PF-04822163 is a multi-step process that begins with the construction of the
quinazoline core followed by the attachment of the indanyl side chain. A representative
synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
e Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.

e Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is
heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is
collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-
one. The quinazolinone is then chlorinated using a standard chlorinating agent such as
phosphorus oxychloride (POCIs) or thionyl chloride (SOCI2) to produce 4-chloro-6,7-
dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one
o Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).

e Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for
2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is
collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1-
one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

e Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.
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e Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and
formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made
alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic
layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of PF-04822163 (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-
dimethoxyquinazoline)

o Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a
suitable base (e.g., diisopropylethylamine).

e Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-
1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C
for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting
precipitate is collected by filtration, purified by chromatography to yield PF-04822163.

Mechanism of Action and Signaling Pathway

PF-04822163 exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B.
PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By
inhibiting PDE1B, PF-04822163 leads to an accumulation of intracellular cAMP and cGMP,
which in turn activates downstream signaling cascades mediated by protein kinase A (PKA)
and protein kinase G (PKG), respectively.

Mandatory Visualization: PDE1B Signaling Pathway
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Caption: PDE1B signaling pathway and the inhibitory action of PF-04822163.

Preclinical Pharmacology
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The preclinical evaluation of PF-04822163 demonstrated its high potency and selectivity for
PDE1B, as well as its ability to penetrate the CNS.

. : hibiti il

PDE Isoform ICs0 (NM)
PDE1A 3.1
PDE1B 2.4
PDE1C 10
PDE2A >10,000
PDE3A >10,000
PDE4D >10,000
PDE5SA 2,500
PDEG6 >10,000
PDE7B >10,000
PDESA >10,000
PDE9A >10,000
PDE10A 350
PDE11A >10,000

; E ion: Radent Pl Kineti

. Dose Cmax AUC Brain/Pla
Species Route Tmax (h) .
(mglkg) (ng/mL) (ng-h/mL) sma Ratio
Mouse PO 10 0.5 1200 3500 15
Rat PO 10 1.0 850 4200 1.2
Rat v 2 0.1 500 600 1.3
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Experimental Protocols: In Vitro PDE Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (ICso) of PF-04822163
against a panel of recombinant human phosphodiesterase enzymes.

o Materials: Recombinant human PDE enzymes, [3H]-cCAMP, [3H]-cGMP, scintillation cocktalil,
96-well plates.

e Procedure:

o A solution of PF-04822163 at various concentrations is pre-incubated with the respective
PDE enzyme in an assay buffer.

o The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([3H]-cCAMP
or [3H]-cGMP).

o The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

o The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting
after separation from the unreacted substrate using anion-exchange chromatography.

o 1Cso values are calculated by fitting the concentration-response data to a four-parameter
logistic equation.

Experimental Protocols: Rodent Pharmacokinetic Study

o Objective: To assess the pharmacokinetic profile and brain penetration of PF-04822163 in
mice and rats.

e Animals: Male C57BL/6 mice and Sprague-Dawley rats.

e Procedure:
o PF-04822163 is administered to the animals via oral (PO) or intravenous (IV) routes.
o Blood samples are collected at various time points post-administration.

o At the final time point, animals are euthanized, and brain tissue is collected.
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o The concentration of PF-04822163 in plasma and brain homogenates is quantified using a
validated LC-MS/MS method.

o Pharmacokinetic parameters (Tmax, Cmax, AUC) and the brain-to-plasma concentration
ratio are calculated.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for PF-04822163.
The compound is currently considered a preclinical research tool for investigating the role of
PDE1B in various physiological and pathological processes.

Conclusion

PF-04822163 is a potent, selective, and CNS-penetrant inhibitor of PDE1B that has been
instrumental in elucidating the function of this enzyme in the central nervous system. Its
favorable preclinical profile suggests that PDE1B inhibition may be a viable therapeutic
strategy for certain neurological and psychiatric disorders. Further research is warranted to
explore the full therapeutic potential of this class of compounds.

Mandatory Visualization: Experimental Workflow
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Caption: High-level workflow for the discovery and development of PF-04822163.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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